Catechin 7-O-apiofuranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

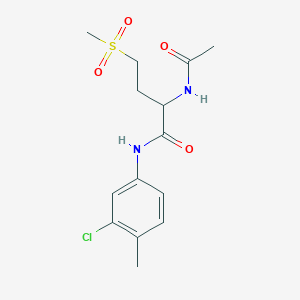

Catechin 7-O-apiofuranoside is a flavan-3-ol compound . It has been identified in Ulmus davidiana var. japonica, a species belonging to the genus Ulmus . The Ulmus genus is known for its various physiological activities, including anti-ulcer, antioxidant, antibacterial, anti-cancer, immunity, and homeostasis maintenance effects .

Synthesis Analysis

The compound was isolated from the stems and barks of Ulmus davidiana var. japonica . The structure was elucidated by various spectroscopic methods including high-resolution TOF mass spectrometry, 1H-NMR and 13C-NMR spectrometry .Molecular Structure Analysis

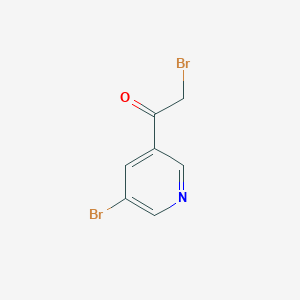

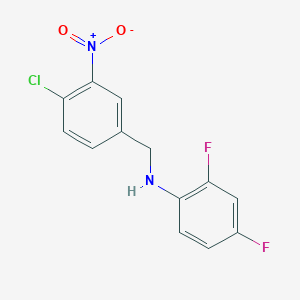

The molecular structure of Catechin 7-O-apiofuranoside is represented as C20H22O10 . It has a molar mass of 422.1213 g/mol . The InChI representation of the molecule isInChI=1S/C20H22O10/c21-7-20 (27)8-28-19 (18 (20)26)29-10-4-13 (23)11-6-15 (25)17 (30-16 (11)5-10)9-1-2-12 (22)14 (24)3-9/h1-5,15,17-19,21-27H,6-8H2/t15-,17+,18-,19-,20+/m0/s1 . Chemical Reactions Analysis

The compound has been found to inhibit collagen synthesis in hepatic stellate cells (HSCs) . It has shown the strongest inhibitory effects on HSC activation in protein and qPCR analyses .Physical And Chemical Properties Analysis

The compound is a yellowish amorphous powder . It has a topological polar surface area of 173.44, seven hydrogen bond donors, and ten hydrogen bond acceptors . Its logP value is 1.38, and its molar refractivity is 102.40 .科学的研究の応用

Antioxidant Activity

HPLC Analysis and Antioxidant Activity of Ulmus davidiana and Some Flavonoids This study investigated the antioxidative activities of Catechin 7-O-apiofuranoside, examining its abilities to promote metal chelation, prevent lipid peroxidation, and inhibit DNA cleavage. It was found that Catechin 7-O-apiofuranoside exhibited weak metal-chelating activity compared to α-tocopherol, but showed moderate protective activity against DNA cleavage. The results underscore its antioxidative potential (Jung, Heo, & Wang, 2010).

Anti-inflammatory Effects

Antioxidative and Anti-inflammatory Effects of Phenolic Compounds from the Roots of Ulmus macrocarpa This research demonstrated the antioxidative and anti-inflammatory effects of phenolic compounds, including Catechin 7-O-apiofuranoside, from the roots of Ulmus macrocarpa. The compounds exhibited moderate antioxidative activities and reduced nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting their potential as antioxidant and anti-inflammatory agents (Kwon, Kim, & Park, 2011).

Antioxidant and Anti-inflammatory Activity of Stem Bark Extracts from Ulmus davidiana var. japonica This study explored the antioxidant and anti-inflammatory activity of Catechin 7-O-apiofuranoside from Ulmus davidiana var. japonica stem barks. The extracts and the compound demonstrated significant antioxidant potential and inhibited nitric oxide production in Raw 264.7 cells more effectively than the control, indicating potent anti-inflammatory activity (Kim, Kwon, Lim, & Bae, 2010).

Hepatic Protective Effects

(–)-Catechin-7-O-β-d-Apiofuranoside Inhibits Hepatic Stellate Cell Activation by Suppressing the STAT3 Signaling Pathway This research highlighted the hepatic protective effects of Catechin 7-O-apiofuranoside. The study showed that it significantly inhibited hepatic stellate cell activation, a key event in hepatic fibrogenesis, by blocking the STAT3 signaling pathway. This suggests its potential as a preventive and therapeutic agent for the management of hepatic fibrosis (Park et al., 2019).

作用機序

Catechin 7-O-apiofuranoside significantly inhibits HSC activation via blocking the signal transducer and activator of transcription 3 (STAT3) signaling pathway . It inhibits phosphorylation of STAT3 and translocation of STAT3 to the nucleus . It also inhibits expressions of MMP-2 and MMP-9, which are downstream genes of STAT3 signaling .

将来の方向性

特性

IUPAC Name |

(2R,3S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O10/c21-7-20(27)8-28-19(18(20)26)29-10-4-13(23)11-6-15(25)17(30-16(11)5-10)9-1-2-12(22)14(24)3-9/h1-5,15,17-19,21-27H,6-8H2/t15-,17+,18-,19-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEIRJMOKXRLCR-AXDKOMKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(CO3)(CO)O)O)C4=CC(=C(C=C4)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC(=C(C=C4)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Catechin 7-O-apiofuranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2646191.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2646197.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2646198.png)

![N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide](/img/structure/B2646202.png)

![N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2646205.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2646212.png)